molecular formula C12H16N4S2 B14947054 7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B14947054
M. Wt: 280.4 g/mol
InChI Key: JECBBXLTPHNIEZ-UHFFFAOYSA-N
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Description

7-(1-Azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with appropriate reagents. One efficient method is the microwave-assisted synthesis, which offers advantages such as reduced reaction times, higher yields, and improved safety . The reaction conditions often involve the use of solvents like ethanol and bases such as triethylamine .

Industrial Production Methods

Industrial production of thiazolopyrimidine derivatives, including 7-(1-azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, can be scaled up using continuous flow reactors and microwave-assisted techniques. These methods ensure consistent product quality and higher throughput, making them suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

7-(1-Azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolopyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(1-azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the azepanyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other thiazolopyrimidine derivatives and contributes to its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C12H16N4S2

Molecular Weight

280.4 g/mol

IUPAC Name

7-(azepan-1-yl)-3-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C12H16N4S2/c1-15-10-9(18-12(15)17)11(14-8-13-10)16-6-4-2-3-5-7-16/h8H,2-7H2,1H3

InChI Key

JECBBXLTPHNIEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCCCCC3)SC1=S

Origin of Product

United States

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